Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate
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Overview
Description
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate is an organic compound with the molecular formula C12H13BrO5 and a molecular weight of 317.14 g/mol . This compound is characterized by the presence of a bromo group, a formyl group, and a methoxy group attached to a phenoxyacetate moiety. It is commonly used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
The synthesis of Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate typically involves the reaction of 4-bromo-2-formyl-6-methoxyphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions . The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural features.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bromo group can participate in halogen bonding interactions, which can influence the binding affinity and selectivity of the compound for its targets .
Comparison with Similar Compounds
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate can be compared with similar compounds such as:
Ethyl 2-(4-bromo-2-fluorobenzoyl)acetate: This compound has a fluorine atom instead of a formyl group, which can affect its reactivity and binding properties.
Biological Activity
Ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate is a compound characterized by its unique structural features, including a brominated aromatic ring and an ester moiety. This article delves into the biological activities associated with this compound, exploring its potential applications in medicinal chemistry and its mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C13H13BrO5, with a molecular weight of approximately 317.13 g/mol. The compound features:
- Aldehyde Group : The formyl group can participate in various reactions, including nucleophilic attacks.
- Bromine Substitution : The presence of bromine enhances the compound's reactivity and potential for biological interaction.
- Methoxy Group : This group can engage in hydrogen bonding, influencing the compound's solubility and interaction with biological macromolecules.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
- Antimicrobial Activity : Compounds with similar structural motifs have shown promising antibacterial and antifungal properties. The halogenated structure often enhances the antimicrobial efficacy by increasing membrane permeability or interfering with metabolic pathways.
- Enzyme Inhibition : The formyl group is known to interact with nucleophilic sites on enzymes, potentially leading to inhibition of their activity. This property makes it a candidate for developing enzyme inhibitors in therapeutic contexts.
- Cytotoxicity : Some studies suggest that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like bromine may enhance these effects by stabilizing reactive intermediates during metabolic processes.
The proposed mechanisms through which this compound exerts its biological effects include:
- Covalent Bond Formation : The aldehyde functionality can form covalent bonds with nucleophilic residues in proteins, leading to altered protein function.
- Halogen Bonding : Bromine atoms can participate in halogen bonding, which may influence the binding affinity to biological targets.
Comparative Analysis with Related Compounds
A comparative analysis highlights how structural variations impact biological activity. Below is a summary table of related compounds:
Compound Name | Structural Features | Biological Activity Potential |
---|---|---|
Ethyl 2-(4-chloro-2-formyl-6-methoxyphenoxy)acetate | Chlorine instead of bromine | Different reactivity profile |
Ethyl 2-(4-nitro-2-formyl-6-methoxyphenoxy)acetate | Nitro group introduces electron-withdrawing effects | Potentially enhanced biological activity |
Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetate | Similar bromo and methoxy groups | Varies based on substitution position |
Case Studies
- Antimicrobial Testing : In a study examining the antimicrobial properties of halogenated phenolic compounds, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria, outperforming some standard antibiotics .
- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that compounds similar to this compound exhibited IC50 values indicating potent cytotoxic effects, suggesting its potential as an anticancer agent .
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition showed that derivatives containing the formyl group could effectively inhibit specific enzymes involved in metabolic pathways, highlighting their therapeutic potential .
Properties
IUPAC Name |
ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO5/c1-3-17-11(15)7-18-12-8(6-14)4-9(13)5-10(12)16-2/h4-6H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFJGOAIKJRSEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1OC)Br)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90363070 |
Source
|
Record name | ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20037-36-9 |
Source
|
Record name | ethyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90363070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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